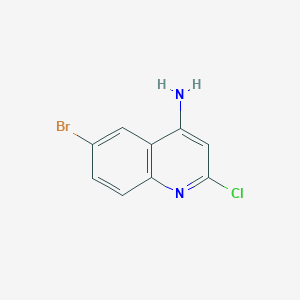

6-Bromo-2-chloroquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWQNHVRFGFSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857565 | |

| Record name | 6-Bromo-2-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256834-38-4 | |

| Record name | 6-Bromo-2-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-chloroquinolin-4-amine: Synthesis, Properties, and Therapeutic Potential

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinolin-4-amine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related quinoline (B57606) derivatives to present its probable physicochemical properties, spectral characteristics, and synthetic routes. Detailed experimental protocols for the synthesis and evaluation of its potential biological activities, particularly as an anticancer agent and kinase inhibitor, are provided. This document aims to serve as a foundational resource to stimulate and guide future research and drug development efforts centered on this promising scaffold.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities. The unique electronic and steric properties of substituted quinolines allow for fine-tuning of their biological activity and pharmacokinetic profiles. This compound, a halogenated 4-aminoquinoline (B48711) derivative, represents a promising, yet underexplored, molecule. The presence of a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amine group at the 4-position offers multiple reactive sites for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. This guide consolidates the available information on its synthesis, properties, and potential biological activities, drawing parallels from structurally similar compounds to provide a comprehensive resource for researchers.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 6-Bromo-2-chloroquinoline (B23617) (CAS: 1810-71-5)

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | PubChem[1] |

| Molecular Weight | 242.50 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 240.92939 Da | PubChem[1] |

| Monoisotopic Mass | 240.92939 Da | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale / Comparison Compound |

| ¹H NMR | Aromatic protons: δ 7.0-8.5 ppm; NH₂ protons: broad singlet δ 5.0-6.0 ppm. | Based on substituted 2-aminoquinoline (B145021) derivatives. |

| ¹³C NMR | Aromatic carbons: δ 110-155 ppm. | Based on substituted 2-aminoquinoline derivatives. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ~257.96 and [M+H+2]⁺ at m/z ~259.96 (due to Br isotopes). | Calculated based on molecular formula C₉H₆BrClN₂. The isotopic pattern of bromine and chlorine would be characteristic. |

| Infrared (IR) | N-H stretching: ~3300-3500 cm⁻¹ (doublet for primary amine); C-N stretching: ~1250-1350 cm⁻¹; C-Cl stretching: ~600-800 cm⁻¹; C-Br stretching: ~500-600 cm⁻¹. | Characteristic vibrational modes for primary amines and halogenated aromatic compounds. |

Synthesis and Experimental Protocols

The synthesis of this compound can be envisaged through a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial synthesis of 6-bromo-2-chloroquinoline followed by the introduction of the 4-amino group.

Synthesis of 6-Bromo-2-chloroquinoline

A common method for the synthesis of 2-chloroquinolines involves the chlorination of the corresponding 2-quinolinone.

Protocol: Synthesis of 6-Bromo-2-chloroquinoline

-

Starting Material: 6-Bromo-1H-quinolin-2-one.

-

Reagents: Phosphorus oxychloride (POCl₃).

-

Procedure: a. To 6-Bromo-1H-quinolin-2-one, add an excess of phosphorus oxychloride. b. Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. c. After the reaction is complete (monitored by TLC), cool the mixture to room temperature. d. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. e. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) until a precipitate forms. f. Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromo-2-chloroquinoline.

Synthesis of this compound

The introduction of the 4-amino group can be achieved via a nucleophilic aromatic substitution reaction on a 4-chloroquinoline (B167314) precursor. The synthesis of the isomeric 4-aminoquinolines from 4-chloroquinolines is well-documented.[2]

Protocol: Synthesis of this compound

-

Starting Material: 6-Bromo-2,4-dichloroquinoline.

-

Reagents: Ammonia (B1221849) source (e.g., aqueous or gaseous ammonia, or an ammonia equivalent like ammonium chloride with a base).

-

Solvent: A polar solvent such as ethanol, isopropanol, or DMF.

-

Procedure: a. Dissolve 6-Bromo-2,4-dichloroquinoline in the chosen solvent in a sealed reaction vessel. b. Add the ammonia source in excess. c. Heat the reaction mixture at a temperature typically ranging from 120-160 °C for several hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. f. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

References

A Technical Guide to the Predicted Biological Activity of 6-Bromo-2-chloroquinolin-4-amine

Disclaimer: This document provides a predictive overview of the potential biological activities of 6-Bromo-2-chloroquinolin-4-amine. As of the date of this publication, there is limited publicly available scientific literature specifically detailing the biological profile of this compound. The information herein is extrapolated from studies on structurally related quinoline (B57606) and 4-aminoquinoline (B48711) derivatives and is intended to guide future research and drug discovery efforts.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and antifungal agents. The specific substitutions of a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amine group at the 4-position on the quinoline core of the title compound suggest a potential for multifaceted biological activities. This guide summarizes the predicted therapeutic potential, possible mechanisms of action, and relevant experimental methodologies for investigating this compound, based on data from analogous compounds.

Predicted Therapeutic Areas and Biological Activities

Based on the activities of structurally similar compounds, this compound is a candidate for investigation in several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

1. Anticancer Activity:

Numerous quinoline derivatives, particularly those with halogen substitutions, have demonstrated potent anticancer properties. The 4-aminoquinoline scaffold, in particular, has been investigated for its cytotoxic effects against various cancer cell lines. It is postulated that this compound may exhibit similar activities.

2. Antimalarial Activity:

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine (B1663885). While resistance to chloroquine is widespread, research into novel 4-aminoquinoline derivatives continues in the search for compounds effective against resistant strains of Plasmodium falciparum[1][2]. The structural similarity of this compound to this class of drugs suggests potential antimalarial activity.

3. Antimicrobial Activity:

Quinoline derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities[3][4][5]. The presence of halogens on the quinoline ring can enhance antimicrobial potency. Therefore, this compound may be a promising scaffold for the development of new antimicrobial agents.

Postulated Mechanisms of Action

1. Anticancer Mechanisms:

-

Induction of Apoptosis: Many quinoline-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[6][7][8][9][10].

-

Inhibition of Tyrosine Kinases: The quinoline scaffold is a known pharmacophore for the inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells[11][12][13][14][15]. Inhibition of this pathway can lead to cell cycle arrest and reduced proliferation.

2. Antimalarial Mechanism:

The primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. 4-Aminoquinolines are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.

3. Antimicrobial Mechanism:

The antimicrobial mechanisms of quinolones can be varied and may include inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with other essential cellular processes.

Quantitative Data for Structurally Related Compounds

While no specific quantitative data for this compound is available, the following table summarizes the cytotoxic activity of some related 4-aminoquinoline derivatives against human breast cancer cell lines to provide a comparative context.

| Compound Name | Cell Line | GI50 (μM) | Citation |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [16] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [16] |

| Chloroquine | MDA-MB-468 | 24.36 | [16] |

| Chloroquine | MCF-7 | 20.72 | [16] |

Synthesis

The synthesis of this compound would likely proceed through a multi-step process. A plausible synthetic route would involve the initial construction of the 6-bromo-quinolin-4-ol core, followed by chlorination and subsequent amination.

A general synthesis for a related compound, 6-bromo-4-chloroquinoline, involves the following steps[17][18]:

-

Cyclization: Reaction of 4-bromoaniline (B143363) with a suitable three-carbon synthon (e.g., from Meldrum's acid and triethyl orthoformate) followed by thermal cyclization in a high-boiling solvent like diphenyl ether to form 6-bromoquinolin-4-ol (B142416).

-

Chlorination: Treatment of 6-bromoquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline.

The final step to obtain this compound would involve the introduction of the 2-chloro and 4-amino groups, which would require a more specialized synthetic strategy, potentially involving a 2,4-dichloro-6-bromoquinoline intermediate followed by selective amination at the 4-position.

Experimental Protocols

The following are detailed experimental protocols that could be employed to evaluate the predicted biological activities of this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells and replaced with the medium containing the test compound. A control group with vehicle (DMSO) only is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains[19][20][21][22][23].

-

Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar (B569324) plates. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final required inoculum density.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then prepared in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by quinoline-based anticancer agents.

Caption: Predicted inhibition of the EGFR signaling pathway by this compound.

Caption: Predicted induction of apoptosis by this compound.

Caption: A proposed experimental workflow for evaluating the biological activity of the title compound.

Conclusion

While specific biological data for this compound is not yet available in the public domain, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and infectious diseases. The provided experimental protocols and illustrated signaling pathways offer a foundational framework for initiating research into the biological activities of this promising compound. Further investigation is warranted to elucidate its precise mechanisms of action and to determine its therapeutic potential.

References

- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]

- 9. youtube.com [youtube.com]

- 10. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. ClinPGx [clinpgx.org]

- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 18. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 19. woah.org [woah.org]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. routledge.com [routledge.com]

- 22. apec.org [apec.org]

- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-chloroquinolin-4-amine: A Core Intermediate in Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinolin-4-amine, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Given the limited availability of direct experimental data for this specific molecule, this document compiles and extrapolates from established methodologies for structurally related compounds to present a thorough resource for its synthesis, characterization, and application in drug discovery, particularly in the development of kinase inhibitors for oncology.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively published, the following tables summarize its computed physicochemical properties and expected spectroscopic characteristics based on data from closely related quinoline (B57606) derivatives.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Ref. |

| This compound | C₉H₆BrClN₂ | 257.51 | 1256834-38-4 | [1][2] |

| 6-Bromo-2-chloroquinoline | C₉H₅BrClN | 242.50 | 1810-71-5 | [3] |

| 6-Bromo-4-chloroquinoline (B1276899) | C₉H₅BrClN | 242.50 | 65340-70-7 | [4] |

| 6-bromo-2,4-dichloroquinoline (B1394914) | C₉H₄BrCl₂N | 276.95 | 12894086 (related) |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) characteristic of the quinoline core. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the amine group (C4) and the carbon attached to the chlorine (C2) will be significantly shifted. |

| Mass Spec. | Expected [M+H]⁺ peaks at m/z 257 and 259, showing the characteristic isotopic pattern for a molecule containing one bromine atom. |

| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (N-H bending), ~1580-1400 (C=C and C=N stretching of the aromatic ring), ~1000-1100 (C-Cl stretching). |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a multi-step process commencing from 4-bromoaniline. The key steps include the construction of the quinoline core, followed by chlorination and selective amination.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-bromo-4-chloroquinoline (Intermediate)

This protocol describes the synthesis of a key precursor, 6-bromo-4-chloroquinoline, from 6-bromoquinolin-4-ol.

-

Materials: 6-bromoquinolin-4-ol, Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic), Ice, Saturated sodium bicarbonate solution, Dichloromethane.

-

Procedure:

-

To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (25 mL) dropwise in a round-bottom flask equipped with a reflux condenser.[5]

-

Add two drops of DMF to the mixture and stir for 5 minutes at room temperature.[5]

-

Heat the mixture to reflux at 110°C for 3 hours.[5]

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Slowly pour the remaining oily residue into ice water with vigorous stirring for 30 minutes.[5]

-

Neutralize the solution to pH 5-6 with a saturated solution of sodium bicarbonate.[5]

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Yield: A yellowish product is obtained with a typical yield of around 81%.[5]

Experimental Protocol: Selective Amination at C4

This generalized protocol for the selective amination of a dichloroquinoline precursor at the C4 position is based on established procedures for nucleophilic aromatic substitution on the quinoline ring.

-

Materials: 6-bromo-2,4-dichloroquinoline, Ammonia source (e.g., ammonia in dioxane, ammonium (B1175870) hydroxide), Solvent (e.g., dioxane, ethanol), Base (if using ammonium salt, e.g., triethylamine).

-

Procedure:

-

Dissolve 6-bromo-2,4-dichloroquinoline in the chosen solvent in a sealed reaction vessel.

-

Add an excess of the ammonia source.

-

Heat the reaction mixture. The temperature and reaction time will need to be optimized, but typically ranges from 80-140°C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter and wash with a suitable solvent.

-

If the product is in solution, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

-

Application as a Drug Intermediate in Kinase Inhibitor Synthesis

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine (B156593) core of ATP and bind to the hinge region of the kinase domain. The presence of the bromo and chloro substituents on the this compound scaffold provides opportunities for further functionalization to enhance potency and selectivity.

Derivatives of 4-aminoquinolines have shown significant inhibitory activity against several key kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.[1][6]

-

PI3K/Akt/mTOR Pathway: A central signaling pathway that is frequently dysregulated in a wide range of cancers.[4][7][8][9]

The 6-bromo and 2-chloro positions on the quinoline ring of the title compound can be further modified using cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce a variety of substituents, allowing for the fine-tuning of the molecule's interaction with the target kinase.[10]

Table 3: Anticancer Activity of Representative 4-Amino-6-bromo-quinazoline/quinoline Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 8a (6-bromo-quinazoline-4(3H)-one derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [11] |

| 8a (6-bromo-quinazoline-4(3H)-one derivative) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [11] |

| 14 (4-aminoquinoline derivative) | RIPK2 Kinase | 0.0051 ± 0.0016 | [12] |

Signaling Pathways

The primary application of this compound as a drug intermediate is in the synthesis of inhibitors targeting key signaling pathways involved in cancer cell proliferation and survival.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-based inhibitors have been developed to target key kinases within this pathway, such as PI3K and mTOR.[4][7][8][9]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based compounds.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. 4-Aminoquinoline derivatives are known to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.

References

- 1. Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Anticancer Mechanisms of 6-Bromo-2-chloroquinolin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. Among these, derivatives of 6-Bromo-2-chloroquinolin-4-amine have emerged as a promising class of molecules, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate. While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as anticancer agents through the targeted inhibition of key cellular processes, induction of programmed cell death, and disruption of cell cycle progression.

Core Mechanisms of Anticancer Activity

Derivatives of this compound exert their anticancer effects through a multi-faceted approach, primarily by targeting key signaling pathways that are often dysregulated in cancer. The principal mechanisms include kinase inhibition, induction of apoptosis, and cell cycle arrest.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

A predominant mechanism of action for many quinoline-based compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition:

The EGFR and HER2 signaling pathways are frequently overactive in various cancers, making them prime targets for therapeutic intervention.[1][2] Derivatives of the quinoline scaffold have been designed as potent inhibitors of these receptor tyrosine kinases.[3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascades that promote cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K/Akt/mTOR pathways.[1][4] The inhibition of these pathways ultimately leads to a reduction in tumor cell growth, invasion, and metastasis.[1]

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation.[5] Certain quinoline derivatives have been shown to inhibit key components of this pathway, including mTOR, leading to the disruption of protein synthesis and cell growth.[5][6] Dual inhibition of both mTORC1 and mTORC2 complexes has been observed, effectively shutting down mTOR kinase-dependent functions and feedback activation of the PI3K/Akt pathway.[5]

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Derivatives of this compound have been shown to trigger this process through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[7][8] Key markers of apoptosis induction by these compounds include the cleavage of caspase-3 and PARP, and an altered ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2 proteins.[9]

Cell Cycle Arrest: Halting Uncontrolled Cell Division

Cancer is characterized by uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle. Quinoline derivatives have been found to interfere with cell cycle progression, causing arrest at specific phases, most commonly the G2/M or S phase.[10] This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis. The regulation of the cell cycle is orchestrated by cyclin-dependent kinases (CDKs) and their cyclin partners.[11][12] The inhibitory effects of quinoline compounds on various kinases can indirectly lead to the modulation of CDK-cyclin complexes, thereby halting the cell cycle.

Autophagy Inhibition: A Potential Dual-Edged Sword

Some 4-aminoquinoline (B48711) derivatives, owing to their lysosomotropic properties, can accumulate in lysosomes and disrupt their function.[13] This can lead to the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[10] By blocking the fusion of autophagosomes with lysosomes, these compounds can lead to the accumulation of autophagic vacuoles and ultimately contribute to cell death.[10][14]

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative 6-bromo-substituted quinoline and quinazoline (B50416) derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | R Group (Substitution at 2-position) | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | n-butyl | MCF-7 (Breast) | 15.85 ± 3.32 | [15] |

| SW480 (Colon) | 17.85 ± 0.92 | [15] | ||

| 8b | n-pentyl | MCF-7 (Breast) | 21.15 ± 4.17 | [15] |

| SW480 (Colon) | 32.14 ± 3.18 | [15] | ||

| 8c | benzyl | MCF-7 (Breast) | 72.14 ± 2.14 | [15] |

| SW480 (Colon) | 81.12 ± 4.15 | [15] | ||

| 8d | 3-methylbenzyl | MCF-7 (Breast) | 59.15 ± 5.73 | [15] |

| SW480 (Colon) | 72.45 ± 2.90 | [15] |

Note: The compounds listed are 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, which are structurally related to derivatives of this compound and provide valuable structure-activity relationship insights.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using the DOT language.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. The Contribution of Lysosomotropism to Autophagy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

The Pivotal Role of 6-Bromo-2-chloroquinolin-4-amine in Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, particularly in the development of novel kinase inhibitors for therapeutic use. Within this chemical class, 6-Bromo-2-chloroquinolin-4-amine stands out as a critical intermediate, providing a versatile platform for the synthesis of highly potent and selective inhibitors of key kinases implicated in cancer and other diseases. While direct kinase inhibitory data on this compound itself is limited, its true value lies in its role as a foundational building block for a diverse array of kinase inhibitors. This technical guide explores the synthesis, derivatization, and the significant role of this intermediate in the development of inhibitors targeting crucial signaling pathways such as the PI3K/Akt/mTOR and BMP/ALK pathways. We will delve into the quantitative inhibitory data of its derivatives, provide detailed experimental protocols for their evaluation, and visualize the complex biological and experimental workflows.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The quinoline core, a bicyclic aromatic heterocycle, has proven to be a "privileged scaffold" in the design of kinase inhibitors. Its rigid structure provides a template for the orientation of various substituents that can engage in specific interactions within the ATP-binding pocket of kinases.

The introduction of specific functional groups onto the quinoline ring system, such as a bromine atom at the 6-position and an amine at the 4-position, has been a successful strategy in developing potent kinase inhibitors. The bromine atom can modulate the electronic properties of the ring and provide additional interaction points, while the 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. This compound, with its reactive chloro group at the 2-position, is an ideal starting material for the synthesis of a wide range of 4-aminoquinoline (B48711) derivatives with diverse pharmacological activities.

Synthesis of this compound and its Derivatives

This compound is not typically the final active compound but rather a key intermediate in multi-step syntheses. The general strategy involves the initial synthesis of a 6-bromo-4-chloroquinoline (B1276899) core, followed by the introduction of the 4-amino group and subsequent derivatization.

Synthesis of the 6-Bromo-4-chloroquinoline Core

The synthesis of the 6-bromo-4-chloroquinoline core often starts from 6-bromoquinolin-4-ol. The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Synthesis of Kinase Inhibitors from 4-Chloroquinoline Precursors

The 4-chloro group is a good leaving group, allowing for nucleophilic aromatic substitution with various amines to introduce the 4-amino side chain, a common feature in many kinase inhibitors. This approach has been utilized in the synthesis of a variety of biologically active molecules. For instance, 4-aminoquinoline derivatives have been synthesized by reacting 4-chloroquinolines with the corresponding amines. This reaction can be carried out under conventional heating or accelerated using microwave irradiation.

Key Kinase Targets and Representative Inhibitors

Derivatives of this compound and structurally related compounds have shown potent inhibitory activity against several important kinase targets.

PI3K/mTOR Pathway: Omipalisib (GSK2126458)

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many cancers. Omipalisib (GSK21264alismib) is a highly potent inhibitor of both PI3K and mTOR, and its synthesis involves a 6-bromo-4-iodoquinoline (B1287929) intermediate, which is closely related to this compound.

Quantitative Data for Omipalisib (GSK2126458)

| Target | IC50 / Ki | Assay Type |

| PI3Kα | Ki = 0.019 nM | Cell-free |

| PI3Kβ | Ki = 0.13 nM | Cell-free |

| PI3Kδ | Ki = 0.024 nM | Cell-free |

| PI3Kγ | Ki = 0.06 nM | Cell-free |

| mTORC1 | Ki = 0.18 nM | Cell-free |

| mTORC2 | Ki = 0.3 nM | Cell-free |

| DNA-PK | IC50 = 0.28 nM | Cell-free |

| pAkt-S473 (T47D cells) | IC50 = 0.41 nM | Cellular |

| pAkt-S473 (BT474 cells) | IC50 = 0.18 nM | Cellular |

| T47D cell proliferation | IC50 = 3 nM | Cellular |

| BT474 cell proliferation | IC50 = 2.4 nM | Cellular |

Cdc2-like Kinases (Clk) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A)

The Clk and Dyrk families of kinases are involved in the regulation of pre-mRNA splicing. Aberrant splicing is a feature of many diseases, including cancer. Substituted 6-arylquinazolin-4-amines, which can be synthesized from 6-bromo-4-chloroquinazoline, have emerged as potent inhibitors of these kinases. The inhibitory mechanism is believed to be ATP-competitive.

Quantitative Data for a Representative 6-Arylquinazolin-4-amine (Analogue 4)

| Target | Kd | Assay Type |

| Clk1 | 37 nM | Kinase Binding Assay |

| Clk4 | 50 nM | Kinase Binding Assay |

| Dyrk1A | 27 nM | Kinase Binding Assay |

Activin Receptor-Like Kinase 2 (ALK2)

ALK2 is a serine/threonine kinase that is part of the bone morphogenetic protein (BMP) signaling pathway, which plays a role in various developmental processes. Dysregulation of ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and certain cancers. Quinazolinone-based compounds have been identified as inhibitors of ALK2.

Quantitative Data for a Representative Quinazolinone ALK2 Inhibitor

| Compound | Target | IC50 | Assay Type |

| Compound 1 | ALK2 | 8.2 µM | LanthaScreen Binding Assay |

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of kinase inhibitors. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.

Materials:

-

Purified kinase (e.g., Clk4, Dyrk1A)

-

Kinase-specific substrate peptide

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

-

Test compound (serially diluted in DMSO)

-

P81 phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Microplate scintillation counter

Procedure:

-

Prepare the kinase reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

-

Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a microplate.

-

Add 18 µL of the kinase reaction mixture to each well.

-

Initiate the reaction by adding 10 µL of [γ-³³P]ATP solution (final concentration at or near the Km for the specific kinase).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto the P81 phosphocellulose filter plate.

-

Wash the filter plate extensively with wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

-

Cells expressing the target kinase

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific to the target kinase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble target protein in each sample by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.

Conclusion

This compound is a highly valuable chemical intermediate that serves as a gateway to a wide range of potent kinase inhibitors. Its strategic derivatization has led to the discovery of compounds that effectively target key signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR and ALK2/BMP pathways. The quantitative data and experimental protocols presented in this guide provide a framework for the continued exploration and development of novel therapeutics based on the versatile quinoline scaffold. The ability to systematically modify this core structure, guided by structure-activity relationship studies and robust bioassays, ensures that this compound and its derivatives will remain a significant area of focus in drug discovery for the foreseeable future.

The Therapeutic Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals

Introduction

The quinoline (B57606) scaffold, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its versatile structure has been a fertile ground for the development of a wide array of therapeutic agents with a broad spectrum of pharmacological activities.[3][4][5] From the historic success of quinine (B1679958) and chloroquine (B1663885) in combating malaria to the modern-day application of quinoline-based drugs in oncology, this privileged scaffold continues to be a focal point for researchers, scientists, and drug development professionals.[3][4][6] This technical guide provides an in-depth overview of the potential therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It aims to serve as a comprehensive resource, offering summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate ongoing research and development in this dynamic field.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a significant class of compounds in the development of novel anticancer agents.[7][8][9] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, cell cycle arrest, induction of apoptosis, and disruption of angiogenesis.[1][9][10] Several quinoline derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[8][11][12]

Quantitative Data: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) and growth inhibitory (GI50) values of various substituted quinolines against different human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Compound 7 | T47D (Breast) | Not Specified | 0.016 ± 0.003 | [11] |

| Compound 13e | PC-3 (Prostate) | CCK8 | 2.61 | [7] |

| Compound 13e | KG-1 (Leukemia) | CCK8 | 3.56 | [7] |

| Compound 13f | PC-3 (Prostate) | CCK8 | 4.73 | [7] |

| Compound 13f | KG-1 (Leukemia) | CCK8 | 4.88 | [7] |

| Compound 13h | PC-3 (Prostate) | CCK8 | 4.68 | [7] |

| Compound 13h | KG-1 (Leukemia) | CCK8 | 2.98 | [7] |

| Quinoline 13 | HeLa (Cervical) | Not Specified | 8.3 | [12] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | Not Specified | 13.15 | [12] |

| Quinoline 12 | PC3 (Prostate) | Not Specified | 31.37 | [12] |

| Quinoline 11 | PC3 (Prostate) | Not Specified | 34.34 | [12] |

| Compound 3c | C-32 (Melanoma) | Not Specified | Comparable to Cisplatin/Doxorubicin | [13] |

| Compound 3c | A549 (Lung) | Not Specified | Comparable to Cisplatin/Doxorubicin | [13] |

| Compound 3c | MDA-MB-231 (Breast) | Not Specified | Comparable to Cisplatin/Doxorubicin | [13] |

Signaling Pathways in Anticancer Activity

Substituted quinolines often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway involves the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[10]

Caption: Inhibition of EGFR/HER2 signaling by substituted quinolines.

Experimental Protocols: Cytotoxicity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of chemical compounds.[14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline derivatives in culture medium. The final solvent concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include vehicle and blank controls.[14]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A typical workflow for assessing the cytotoxicity of novel compounds.[14]

Antimicrobial Applications of Substituted Quinolines

Quinolines and their derivatives have a long history of use as antimicrobial agents.[15][16][17] They exhibit activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] The mechanism of their antibacterial action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[18]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted quinolines against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative 11 | S. aureus | 6.25 | [15] |

| Compound 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | [15] |

| Compound 62 | E. coli | 3.125 - 6.25 (nmol/mL) | [15] |

| Compound 2 | B. cereus | 1.56 | [19] |

| Compound 6 | B. cereus | 3.12 | [19] |

| Compound 2 | S. aureus | 3.12 | [19] |

| Compound 6 | S. aureus | 3.12 | [19] |

| Compound 2 | E. coli | 3.12 | [19] |

| Compound 6 | E. coli | 3.12 | [19] |

| Compound 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [18] |

| Compound Qa5 | Xanthomonas oryzae (Xoo) | 3.12 | [20] |

| Compound 6 | MRSA | 1.5 | [21] |

| Compound 6 | MRSE | 6.0 | [21] |

| Compound 6 | VRE | 3.0 | [21] |

| Compound 7 | C. difficile | 1.0 | [21] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the substituted quinoline compound in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral and Anti-inflammatory Applications

Beyond their anticancer and antimicrobial properties, substituted quinolines have demonstrated significant potential as antiviral and anti-inflammatory agents.[22][23][24]

Antiviral Activity

Quinoline derivatives have been investigated for their activity against a variety of viruses, including Influenza A virus, Zika virus, and Human Immunodeficiency Virus (HIV).[24][25][26] Their mechanisms of action can involve inhibiting viral replication, entry into host cells, or key viral enzymes.[24][25] For instance, certain substituted quinolines have been shown to inhibit the RNA transcription and replication of the Influenza A virus.[25]

Quantitative Data: Antiviral Activity

| Compound ID | Virus | Assay Type | IC50 (µM) | Reference |

| Compound 9b | Influenza A virus | Not Specified | 0.88 - 6.33 | [25] |

| Compounds 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A virus | Not Specified | 0.88 - 4.92 | [25] |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to modulate various inflammatory pathways.[22][23][27] They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Several quinoline-based compounds have shown potent anti-inflammatory effects in various in vitro and in vivo models.[3][27]

Conclusion

The quinoline scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of therapeutic applications. The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies, promises to yield a new generation of potent and selective quinoline-based drugs for the treatment of cancer, infectious diseases, and inflammatory conditions. This technical guide provides a foundational resource for researchers to build upon, fostering innovation and accelerating the translation of promising substituted quinoline compounds from the laboratory to the clinic.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthetic and medicinal perspective of quinolines as antiviral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 27. researchgate.net [researchgate.net]

structure-activity relationship (SAR) studies of 4-aminoquinolines

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinolines

Introduction

The 4-aminoquinoline (B48711) scaffold is a cornerstone in medicinal chemistry, most notably for producing one of the most successful antimalarial drugs, Chloroquine (B1663885) (CQ).[1][2] These synthetic compounds have been pivotal in the treatment and prophylaxis of malaria for decades due to their efficacy, ease of use, and low cost.[3] However, the emergence and global spread of CQ-resistant strains of Plasmodium falciparum and, more recently, Plasmodium vivax, have severely compromised their clinical utility and created an urgent need for novel therapeutic agents.[3][4][5]

This has catalyzed extensive research into the structure-activity relationships (SAR) of the 4-aminoquinoline core. By systematically modifying the quinoline (B57606) ring, the amino side chain, and various substituents, researchers aim to design new analogs capable of overcoming resistance mechanisms while retaining or improving upon the safety and efficacy profile of classical 4-aminoquinolines.[6][7] This guide provides a detailed overview of these SAR studies, summarizing key structural requirements for activity, presenting quantitative data for prominent analogs, and detailing the experimental protocols used for their evaluation.

Mechanism of Antimalarial Action

The primary mechanism of action for 4-aminoquinolines is the disruption of heme detoxification within the malaria parasite.[8][9] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (β-hematin).[4][9]

4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic digestive vacuole—a phenomenon known as pH trapping.[10] Here, they form a complex with heme, preventing its polymerization into hemozoin.[9] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[9]

Core Structure-Activity Relationships

The antimalarial activity of 4-aminoquinolines is dictated by three main structural components: the quinoline ring, the substituent at the 7-position, and the aminoalkyl side chain at the 4-position.

The Quinoline Ring

The quinoline ring system is indispensable for antimalarial activity, as it is believed to engage in π-π stacking interactions with the porphyrin system of heme.[1][9]

-

Position 3: Introduction of a methyl group at the C-3 position has been shown to decrease antimalarial activity.[1]

-

Position 8: Any substitution at the C-8 position typically abolishes activity.[1][11]

-

Position 4: The 4-amino group is critical. Replacing it with sulfur (S) or oxygen (O) groups reduces or eliminates activity.[12]

The Substituent at the 7-Position

The nature of the substituent at the C-7 position is a major determinant of potency.

-

Halogens: A halogen, particularly chlorine (Cl), at the 7-position is essential for high activity.[1][11] 7-Iodo and 7-bromo analogs are generally as active as their 7-chloro counterparts.[13] This electron-withdrawing group is thought to increase the basicity of the quinoline ring nitrogen, enhancing accumulation in the digestive vacuole and inhibiting hemozoin formation.[1][14]

-

Other Groups: Replacing the chlorine with a 7-fluoro (F) or 7-trifluoromethyl (CF3) group leads to a significant loss of activity, especially against CQ-resistant strains.[13] Similarly, 7-methoxy (OMe) analogs are largely inactive.[13]

The 4-Amino Side Chain

The flexible diaminoalkane side chain plays a crucial role in the drug's mechanism, primarily through pH trapping.

-

Terminal Nitrogen: A basic, protonatable tertiary nitrogen at the end of the side chain is vital for activity.[1][15] This group ensures the molecule becomes dicationic in the acidic vacuole, trapping it and concentrating it at its site of action.

-

Chain Length: The length of the alkyl chain between the two nitrogen atoms is critical for overcoming CQ resistance. While chloroquine has a four-carbon spacer (excluding the methyl branch), analogs with shorter (2-3 carbons) or longer (10-12 carbons) chains have demonstrated retained or enhanced activity against CQ-resistant P. falciparum.[6][16]

-

Side Chain Modifications: Incorporating bulky or heterocyclic groups (e.g., piperazine) or modifying the substitution on the terminal nitrogen can restore activity against resistant strains and alter the compound's pharmacokinetic properties.[3][17] Amodiaquine, which contains a p-hydroxyanilino ring in its side chain, is more potent than chloroquine and remains effective against many CQ-resistant strains.[17]

Quantitative SAR Data

The following tables summarize the in vitro activity of representative 4-aminoquinoline analogs against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

Table 1: Activity of 4-Aminoquinolines with Modified Side Chains

| Compound | Side Chain Modification | IC₅₀ (nM) vs. 3D7 (CQ-S) | IC₅₀ (nM) vs. Dd2 (CQ-R) | IC₅₀ (nM) vs. K1 (CQ-R) | Reference |

|---|---|---|---|---|---|

| Chloroquine | Standard (Isopentyl) | 15.7 | 149.0 | 321.0 | [17] |

| Amodiaquine | Contains p-hydroxyanilino ring | 10.1 | 37.9 | 28.0 | [17] |

| Compound 1 | N-benzyl, lacks hydroxyl | 10.3 | 24.5 | 17.5 | [17] |

| Compound 4 | N-benzyl (o-cyano), lacks hydroxyl | 12.9 | 10.8 | 7.5 | [17] |

| TDR 58845 | N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | < 12 | 5.5 - 89.8 | - | [5] |

| TDR 58846 | N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine | < 12 | 5.5 - 89.8 | - |[5] |

Table 2: Activity of 4-Aminoquinolines with Modified 7-Position Substituents

| 7-Position Group | Side Chain | IC₅₀ (nM) vs. CQ-S Strain | IC₅₀ (nM) vs. CQ-R Strain | Reference |

|---|---|---|---|---|

| -Cl | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [13] |

| -Br | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [13] |

| -I | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [13] |

| -F | -HN(CH₂)₂NEt₂ | 15 - 50 | 18 - 500 | [13] |

| -CF₃ | -HN(CH₂)₂NEt₂ | 15 - 50 | 18 - 500 | [13] |

| -OCH₃ | -HN(CH₂)₂NEt₂ | 17 - 150 | 90 - 3000 |[13] |

SAR for Other Therapeutic Areas: Anticancer Activity

The unique lysosomotropic properties of 4-aminoquinolines have led to their investigation as potential anticancer agents.[9][18] By accumulating in the acidic lysosomes of cancer cells, they can inhibit autophagy, a cellular recycling process that tumor cells often exploit to survive stress. This disruption can enhance the efficacy of conventional chemotherapeutics.[9][18] SAR studies in this area have shown that modifications to the side chain and substitutions on the quinoline ring significantly impact cytotoxicity against various cancer cell lines.[19][20] For example, certain N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives have shown potent effects against breast cancer cell lines like MDA-MB468 and MCF-7.[19]

Experimental Protocols

The evaluation of new 4-aminoquinoline analogs follows a standardized workflow from chemical synthesis to biological characterization.

General Synthesis of 4-Aminoquinoline Analogs

New analogs are commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction. The synthesis typically involves the condensation of 4,7-dichloroquinoline with a selected primary or secondary amine that will form the desired side chain.[17][19]

-

Reaction: 4,7-dichloroquinoline is reacted with the appropriate amine.[19]

-

Conditions: The reaction can be performed under various conditions, including refluxing in a solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base (e.g., K₂CO₃), or under microwave irradiation to accelerate the reaction.[17][21]

-

Purification: The final product is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.[19]

In Vitro Antimalarial Activity Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against parasite growth.

-

Parasite Strains: Both CQ-sensitive (e.g., 3D7, D6, HB3) and CQ-resistant (e.g., K1, W2, Dd2) strains of P. falciparum are used.[16][17]

-

Culture: Asexual parasite stages are cultured in vitro in human erythrocytes at 3-5% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax, under a low oxygen atmosphere (5% O₂, 5% CO₂, 90% N₂).[22]

-

Procedure: Asynchronous or synchronized ring-stage parasite cultures are plated in 96-well plates. The test compounds are added in serial dilutions and the plates are incubated for 48-72 hours.[23]

-

Quantification: Parasite growth inhibition is quantified using various methods:

-

[³H]-Hypoxanthine Incorporation: Measures the uptake of a radiolabeled nucleic acid precursor by the parasites.[24]

-

ELISA: Detects parasite-specific proteins like Histidine-Rich Protein II (HRPII) or parasite Lactate Dehydrogenase (pLDH).[23][25]

-

Fluorometric Assays: Use DNA-intercalating dyes like SYBR Green I or PicoGreen to quantify parasite DNA.

-

In Vivo Antimalarial Efficacy Assay

The most common in vivo model is the Peters' 4-day suppressive test using rodent malaria parasites.[5][22]

-

Model: Mice (e.g., BALB/c or C57BL/6) are infected intravenously or intraperitoneally with Plasmodium berghei or Plasmodium yoelii.[5][16]

-

Treatment: Treatment with the test compound (administered orally or subcutaneously) begins a few hours post-infection and continues once daily for four consecutive days. A vehicle control and a positive control (e.g., chloroquine or amodiaquine) group are included.[16][26]

-

Evaluation: On day 4 or 5, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy. The percent suppression of parasitemia relative to the vehicle control is calculated. The survival of the mice is also monitored.[5][16] For a curative test, follow-up can extend to 28 days or more.[27]

Cytotoxicity Assay

This assay determines the compound's toxicity to mammalian cells to establish a selectivity index (SI = Cytotoxicity IC₅₀ / Antimalarial IC₅₀).

-

Cell Lines: Various mammalian cell lines are used, such as human lung fibroblasts (MRC-5), rat myoblasts (L6), or Chinese Hamster Ovarian (CHO) cells.[16][17]

-

Procedure: Cells are seeded in 96-well plates and incubated overnight. The test compounds are added in serial dilutions, and the plates are incubated for another 48-72 hours.[17]

-

Quantification: Cell viability is typically measured using the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan (B1609692) product, which is quantified spectrophotometrically.[28]

References

- 1. m.youtube.com [m.youtube.com]

- 2. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. google.com [google.com]

- 12. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 18. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mmv.org [mmv.org]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 25. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 26. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Heterocycle: A Technical Guide to 6-Bromo-2-chloroquinolin-4-amine as a Pivotal Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Among the vast array of quinoline derivatives, 6-Bromo-2-chloroquinolin-4-amine stands out as a highly versatile and valuable heterocyclic building block. Its strategic placement of reactive sites—a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amino group at the 4-position—offers a trifecta of opportunities for molecular elaboration. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, highlighting its potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its essential precursors is provided below. These properties are crucial for understanding the compound's reactivity and for the practical execution of synthetic transformations.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 6-Bromo-4-hydroxyquinoline | C₉H₆BrNO | 224.06 | - | 145369-94-4 |

| 6-Bromo-2,4-dichloroquinoline (B1394914) | C₉H₄BrCl₂N | 276.95 | - | 10107568 |

| This compound | C₉H₆BrClN₂ | 257.52 | - | 1256834-38-4[1] |

Synthesis and Reactivity